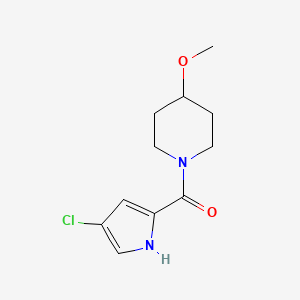
(4-chloro-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chloro-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone, commonly known as 4C-PCM, is a synthetic compound that belongs to the class of arylcyclohexylamines. It is a potent dissociative anesthetic drug that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 4C-PCM is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 4C-PCM reduces the activity of glutamate, a neurotransmitter that is involved in the development of depression and anxiety.
Biochemical and Physiological Effects:
4C-PCM has been shown to have a range of biochemical and physiological effects, including increased synaptic plasticity, enhanced neurogenesis, and increased levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. Furthermore, 4C-PCM has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a crucial role in the regulation of mood and emotions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4C-PCM in lab experiments is its potency, which allows for smaller doses to be used. This can be beneficial when studying the effects of the drug on specific brain regions or cell types. However, one of the limitations of using 4C-PCM is its short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 4C-PCM. One area of research is the development of more potent and selective NMDA receptor antagonists that can be used in the treatment of depression and anxiety. Another area of research is the investigation of the long-term effects of 4C-PCM on brain function and behavior. Furthermore, the potential use of 4C-PCM in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's should be explored.
Synthesis Methods
The synthesis of 4C-PCM involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with 4-methoxypiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 4C-PCM.
Scientific Research Applications
4C-PCM has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have antidepressant and anxiolytic effects in animal models, and its mechanism of action is similar to that of ketamine, a well-known antidepressant drug. Furthermore, 4C-PCM has been shown to have neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
(4-chloro-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-16-9-2-4-14(5-3-9)11(15)10-6-8(12)7-13-10/h6-7,9,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMLMOLRDQHAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507741.png)
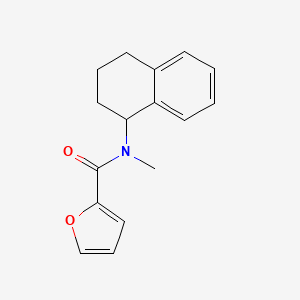
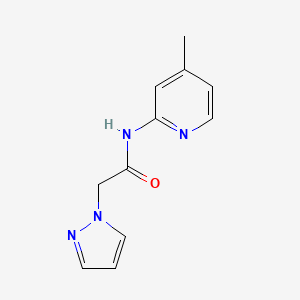
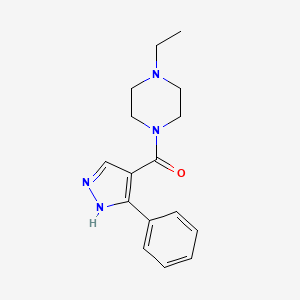
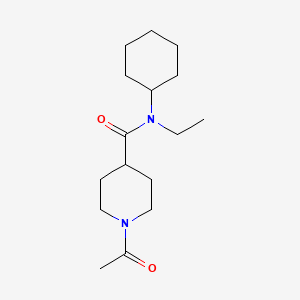
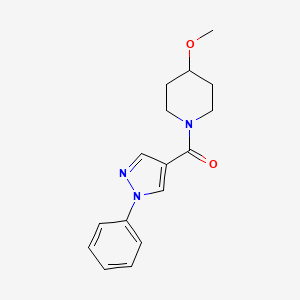

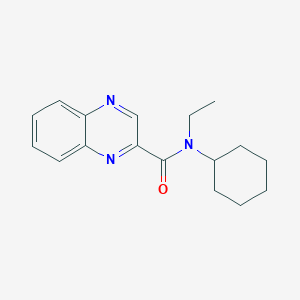

![1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507832.png)
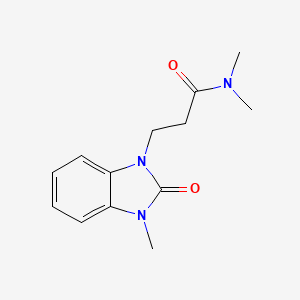
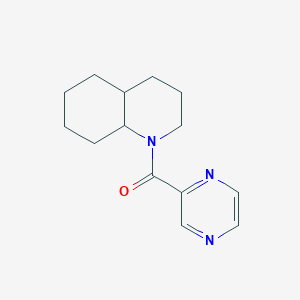
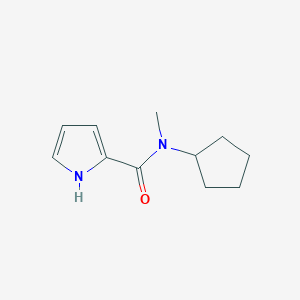
![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7507857.png)
